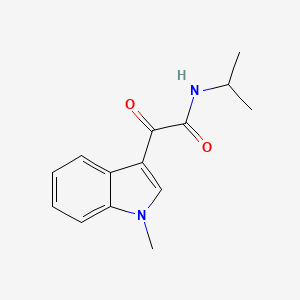

Indole-3-glyoxylamide, N-isopropyl-1-methyl-

Description

Contextual Significance of Indole-3-glyoxylamide (B122210) Scaffold in Chemical Biology and Medicinal Chemistry

The indole-3-glyoxylamide scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation is attributed to its ability to serve as a versatile template for the design of ligands that can interact with a diverse range of biological targets. nih.govnih.gov The inherent chemical features of the indole (B1671886) nucleus, combined with the hydrogen bonding capabilities of the glyoxylamide linker, provide a foundation for developing compounds with a wide array of pharmacological activities. nih.gov

The indole motif itself is a common feature in many biologically active natural products and pharmaceuticals. nih.gov When coupled with the glyoxylamide functional group, it creates a molecular framework that has been successfully exploited to produce potent modulators of various cellular processes. nih.gov The synthetic tractability of this scaffold allows for systematic modifications at several positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. nih.gov

Historical Perspective on Indole-3-glyoxylamide Derivatives in Academic Research

Academic research into indole-3-glyoxylamide derivatives has a rich history, with a significant focus on their potential as anticancer agents. ajprd.comajprd.comajprd.com A notable area of investigation has been the development of these compounds as inhibitors of tubulin polymerization. ajprd.comacs.org Microtubules are essential components of the cytoskeleton involved in critical cellular functions such as cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. ajprd.com

Early studies identified that certain indole-3-glyoxylamide derivatives could effectively inhibit tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells. ajprd.com This led to the synthesis and evaluation of numerous analogues to establish clear structure-activity relationships. For instance, research has explored the impact of substitutions at the N1 position of the indole ring and on the amide nitrogen of the glyoxylamide moiety. nih.gov One prominent example that emerged from this line of research is the compound Indibulin, which demonstrated significant antitumor activity. ajprd.com

The timeline below highlights key developments in the academic exploration of indole-3-glyoxylamide derivatives:

| Time Period | Key Research Focus and Findings |

| Early 2000s | Identification of the indole-3-glyoxylamide scaffold as a potential source of microtubule-destabilizing agents. ajprd.com |

| Mid 2000s | Synthesis and evaluation of a wide range of derivatives, leading to the discovery of potent compounds like Indibulin. ajprd.com |

| Late 2000s | Investigations into the mechanism of action, confirming the interaction of these compounds with the tubulin-microtubule system. ajprd.com |

| 2010s | Efforts to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds, including modifications to improve solubility and oral bioavailability. nih.govacs.org |

| Present | Continued exploration of the therapeutic potential of indole-3-glyoxylamide derivatives for various cancers and other diseases. consensus.appnih.gov |

Rationale for Investigating Indole-3-glyoxylamide, N-isopropyl-1-methyl- as a Research Compound

The specific structural features of Indole-3-glyoxylamide, N-isopropyl-1-methyl- provide a clear rationale for its investigation as a research compound. The design of this molecule is likely aimed at systematically probing the structure-activity relationships within the indole-3-glyoxylamide class of compounds.

The introduction of a methyl group at the 1-position of the indole ring and an isopropyl group on the amide nitrogen are deliberate modifications intended to explore their impact on biological activity and physicochemical properties. Previous research has indicated that substitutions at the N1-position can significantly influence the potency of these compounds. For example, one study noted that the introduction of a sec-butyl group at this position was more beneficial for cytotoxic activity than an isopropyl group, suggesting that the size and shape of the alkyl substituent are critical. nih.gov The investigation of an N-isopropyl derivative allows for a direct comparison and a more refined understanding of this structural requirement.

The table below outlines the rationale for the specific substitutions in Indole-3-glyoxylamide, N-isopropyl-1-methyl-:

| Structural Modification | Potential Impact and Rationale for Investigation |

| 1-methyl group | May alter the electronic properties of the indole ring and influence the orientation of the molecule within a biological target's binding site. It can also impact metabolic stability. |

| N-isopropyl group | The size and lipophilicity of the isopropyl group can affect binding affinity, solubility, and cell permeability. Investigating this specific group helps to map the steric tolerance of the binding pocket. |

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-2-oxo-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9(2)15-14(18)13(17)11-8-16(3)12-7-5-4-6-10(11)12/h4-9H,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUMANBBBICYRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)C1=CN(C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204181 | |

| Record name | Indole-3-glyoxylamide, N-isopropyl-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808529 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

55654-74-5 | |

| Record name | Indole-3-glyoxylamide, N-isopropyl-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055654745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-glyoxylamide, N-isopropyl-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Indole 3 Glyoxylamide, N Isopropyl 1 Methyl and Analogues

Established Synthetic Routes for Indole-3-glyoxylamide (B122210) Core Structures

The construction of the indole-3-glyoxylamide core is typically achieved through a sequence involving acylation at the C3 position of the indole (B1671886) ring, followed by amidation. Several effective methods have been developed to streamline this process.

The Friedel-Crafts acylation is a fundamental and direct method for introducing the glyoxylyl group at the electron-rich C3 position of the indole nucleus. nih.gov This reaction typically involves treating the indole with a suitable acylating agent, most commonly oxalyl chloride, to form a highly reactive indole-3-glyoxylylchloride intermediate. nih.govajprd.comnih.gov

The reaction of an unsubstituted indole with various acylating agents like acid chlorides and anhydrides in the presence of a Lewis acid is a common approach. nih.gov To avoid common side reactions, such as N-acylation or diacylation, especially with free (NH) indoles, protecting the indole nitrogen was often necessary. nih.gov However, modern methods have been developed to improve regioselectivity for the C3 position without the need for protection steps. nih.govorganic-chemistry.org For instance, using diethylaluminum chloride or dimethylaluminum chloride as a Lewis acid allows for the clean acylation of indoles bearing various functional groups under mild conditions. organic-chemistry.org An alternative route for less reactive indoles involves a Friedel–Crafts reaction with methyl chlorooxoacetate, catalyzed by a Lewis acid like aluminum chloride, to form an intermediate glyoxylate (B1226380) ester, which can then be converted to the desired amide. acs.org

| Catalyst/Reagent | Acylating Agent | Solvent | Key Features | Yield | Reference |

| Y(OTf)₃ | Acid Anhydrides | [BMI]BF₄ | Fast, green method, microwave irradiation | High | nih.gov |

| Et₂AlCl / Me₂AlCl | Acyl Chlorides | CH₂Cl₂ | Mild conditions, no NH protection needed | High | organic-chemistry.org |

| AlCl₃ | Methyl chlorooxoacetate | CH₂Cl₂ | Suitable for less reactive indoles | 7-86% | acs.org |

Nucleophilic substitution and alkylation reactions are crucial for introducing substituents onto the indole scaffold, particularly at the N1 position. Direct C3 alkylation of indoles can be achieved through various methods, including Friedel-Crafts type reactions. researchgate.netnih.gov However, for the synthesis of N-substituted indole-3-glyoxylamides, N-alkylation of the indole ring is a key preliminary or subsequent step.

The standard procedure for N-alkylation involves the deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH), in an anhydrous solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). acs.org The resulting indolide anion is a potent nucleophile that readily reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to yield the N-alkylated indole. acs.orgyoutube.com This approach is highly versatile and allows for the introduction of a wide array of substituents at the N1 position, which is a common strategy for modifying the molecule's properties. acs.org

To improve efficiency and yields, one-pot and multicomponent synthesis strategies are widely employed for preparing indole-3-glyoxylamides. ajprd.com These methods circumvent the need to isolate and purify the often-sensitive intermediate acyl chlorides. nih.govnih.gov

A prevalent and straightforward one-pot, two-step procedure involves the initial reaction of a starting indole with oxalyl chloride in an anhydrous solvent like THF. acs.org After allowing sufficient time for the formation of the indole-3-glyoxylylchloride intermediate, the appropriate amine is added to the reaction mixture, often along with a base such as diisopropylethylamine (DIPEA), to neutralize the HCl byproduct and drive the amidation reaction to completion. nih.govacs.org This sequential one-pot fashion has been used to generate libraries of indole-3-glyoxylamides in high yields, typically ranging from 82–93%. nih.govnih.gov This strategy is highly adaptable for creating diverse analogues by simply varying the starting indole and the amine used in the second step. nih.gov

Targeted Synthesis of N-isopropyl-1-methyl- Substituted Indole-3-glyoxylamides

The targeted synthesis of Indole-3-glyoxylamide, N-isopropyl-1-methyl- is not explicitly detailed as a singular compound in broad literature but can be readily achieved by combining the established synthetic routes. The synthesis logically follows a two-stage process based on the general one-pot methodology.

Stage 1: Preparation of the N-methylindole Precursor The synthesis begins with the N-alkylation of indole. Indole is treated with a strong base like sodium hydride (NaH) to deprotonate the nitrogen atom. The resulting anion is then reacted with methyl iodide to afford 1-methylindole (B147185). youtube.com This precursor is a common starting material in various synthetic applications. nih.govworldscientificnews.com

Stage 2: One-Pot Acylation and Amidation The prepared 1-methylindole is then subjected to the one-pot acylation-amidation sequence.

Acylation: 1-methylindole is dissolved in an anhydrous solvent (e.g., THF) and treated with oxalyl chloride. The reaction mixture is stirred at room temperature to form the key intermediate, 1-methylindole-3-glyoxylylchloride. acs.org

Amidation: Following the formation of the intermediate, isopropylamine (B41738) is added to the reaction mixture, typically in the presence of a non-nucleophilic base like DIPEA. acs.org The nucleophilic amine attacks the acyl chloride, leading to the formation of the final product, Indole-3-glyoxylamide, N-isopropyl-1-methyl-.

This targeted approach leverages the efficiency of the one-pot method and the modularity of the reaction, allowing for the specific incorporation of the methyl group at the N1 position and the isopropyl group on the amide nitrogen.

Derivatization Strategies for Structural Modification of Indole-3-glyoxylamide Scaffolds

The indole-3-glyoxylamide scaffold serves as a versatile template for extensive structural modification to explore structure-activity relationships (SAR). nih.govnih.gov Derivatization can occur at several positions on the indole ring and on the glyoxylamide side chain. nih.gov

The N1 position of the indole ring is a primary site for structural modification. The presence and nature of the substituent at this position can significantly influence the molecule's physicochemical properties and biological activity. acs.org The indole N-H can act as a hydrogen bond donor, which may be crucial for binding to some molecular targets. nih.gov

Modifications at the Glyoxylamide N-Substituent (R²)

The N-substituent of the glyoxylamide moiety (designated as R²) plays a crucial role in the biological activity of indole-3-glyoxylamide derivatives. Research into modifying this position has revealed important structure-activity relationships (SAR).

One study systematically varied the alkyl group at the R² position to probe the effects of size and shape on cytotoxic potency. Starting with an N-isopropyl group as a reference, researchers synthesized analogues with sec-butyl, cyclopentyl, and isobutyl substituents. The findings indicated that minor changes could significantly impact activity. The substitution of the isopropyl group with a slightly larger sec-butyl group led to a modest improvement in activity. However, introducing a cyclopentyl or an isobutyl group at this position resulted in a four-fold decrease in potency. acs.org This suggests that while a certain degree of steric bulk is tolerated, larger or differently shaped groups may disrupt the optimal interaction with the biological target. acs.org

These modifications are typically achieved by reacting the activated indole-3-glyoxylyl chloride intermediate with a variety of commercially or synthetically available primary amines (R²-NH₂). acs.org

Table 1: Effect of N-Substituent (R²) Modification on Cytotoxic Potency An interactive data table showing the relative activity of different N-substituents.

| Compound Analogue | N-Substituent (R²) | Relative Potency Change |

|---|---|---|

| Reference Compound | Isopropyl | - |

| Analogue 1 | sec-Butyl | Slightly Improved |

| Analogue 2 | Cyclopentyl | 4-fold Decrease |

Substitutions on the Indole Ring System (e.g., C-6 Position)

Modification of the core indole ring system is another key strategy for optimizing the properties of indole-3-glyoxylamides. Investigations into substitutions at positions C-4 through C-7 have shown that the C-6 position is particularly important for modulating antiprion activity. nih.gov

Research has demonstrated that introducing substituents at the C-6 position can significantly enhance biological effects. Specifically, the addition of strongly electron-withdrawing groups, such as cyano (-CN) or nitro (-NO₂), at C-6 has been shown to improve antiprion activity by as much as an order of magnitude. nih.gov These modifications have also been linked to higher metabolic stability, a desirable characteristic for potential therapeutic agents. nih.gov

In other studies focusing on cytotoxicity, chloro-substitution at the C-6 position was found to retain some biological activity, although it resulted in a notable increase in the half-maximal lethal concentration (LC50), indicating lower potency compared to the unsubstituted parent compound. acs.org These findings highlight the C-6 position as a critical node for tuning the electronic properties and metabolic profile of the indole-3-glyoxylamide scaffold. acs.orgnih.gov

Table 2: Impact of C-6 Indole Ring Substituents on Biological Activity An interactive data table summarizing the effects of various substituents at the C-6 position.

| C-6 Substituent | Effect on Antiprion Activity | Effect on Cytotoxicity | Metabolic Stability |

|---|---|---|---|

| -H (Unsubstituted) | Baseline | Baseline | Baseline |

| -Cl | Not specified | Activity retained, but potency decreased | Not specified |

| -CN | Improved (up to 10x) | Not specified | Improved |

Purification and Spectroscopic Characterization Techniques for Research Materials

The purification and characterization of synthesized indole-3-glyoxylamide analogues are essential steps to ensure the identity, purity, and structural integrity of the research materials.

Purification: Following synthesis, the crude product is typically subjected to one or more purification techniques.

Column Chromatography: Adsorption column chromatography using silica (B1680970) gel is a widely used method for the separation of these compounds from reaction byproducts and unreacted starting materials. mdpi.commdpi.com A solvent system, often a gradient of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is used to elute the compounds from the column based on their polarity. acs.orgmdpi.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving higher purity, preparative or semi-preparative RP-HPLC is often employed. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water. nih.gov

Recrystallization: This technique is used to obtain highly pure crystalline solids. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize while impurities remain in the solution. google.com

Spectroscopic Characterization: Once purified, the structure of the compound is confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental techniques used to elucidate the molecular structure. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. Advanced NMR experiments like COSY, HSQC, and HMBC can be used to confirm assignments and establish detailed structural features. tandfonline.comresearchgate.netmdpi.com In some asymmetrically disubstituted glyoxylamides, NMR can reveal the presence of rotational isomers (rotamers). tandfonline.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). nih.gov Tandem mass spectrometry (MS/MS) is used to analyze fragmentation patterns, which can help in identifying and confirming the structure of the compound and its analogues in complex mixtures. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups in the molecule, such as the N-H and C=O bonds characteristic of the amide and ketone groups in the glyoxylamide moiety. ijper.org

Structure Activity Relationship Sar Studies of Indole 3 Glyoxylamide, N Isopropyl 1 Methyl Derivatives

Systematic Exploration of Structural Modulations and Their Biological Impact

The biological activity of indole-3-glyoxylamide (B122210) derivatives is highly sensitive to substitutions at three primary locations: the N1 position of the indole (B1671886) ring, the glyoxylamide moiety, and the indole ring system itself.

The substituent at the N1 position of the indole ring plays a critical role in determining the pharmacological profile of these compounds, influencing factors such as potency and aqueous solubility. nih.govacs.org In the development of tubulin polymerization inhibitors, initial work often involved replacing larger aromatic groups, such as a p-chlorobenzyl group, with various aliphatic substituents. acs.org This strategy aimed to improve physicochemical properties by reducing the aromatic ring count and increasing saturation. acs.org

Table 1: Influence of N1-Substituent Modification on Cytotoxic Potency (FaDu Cells)

| Compound ID | N1 Substituent (R¹) Modification | Relative Potency Change |

|---|---|---|

| Reference Cmpd | 2-methoxyethyl | Baseline |

| Analogue 1 | n-butyl | No significant change |

| Analogue 2 | 2-methoxyethyl with additional α-methyl | Increased potency |

| Analogue 3 | sec-butyl | Slightly improved activity |

| Analogue 4 | cyclopentyl | 4-fold decrease in activity |

| Analogue 5 | isobutyl | 4-fold decrease in activity |

Data synthesized from findings reported for tubulin polymerization inhibitors. acs.org

The amide portion of the glyoxylamide moiety is a key site for modification and interaction with biological targets. Systematic variations of the N-substituent on the glyoxylamide have established clear SAR trends. acs.org The nature of this substituent is often crucial for achieving high potency.

In the context of antiprion agents, the most significant activity was observed when the glyoxylamide nitrogen was part of an aniline (B41778) moiety that was further substituted at its para-position. researchgate.net Specifically, potent nanomolar activity was achieved only when this para-substituent was an aromatic heterocycle containing at least one hydrogen-bond acceptor. researchgate.net This highlights the importance of this region for specific hydrogen bonding interactions within the target's binding site. For anticancer agents targeting tubulin, the presence of an N-(pyridin-4-yl) moiety was found to be crucial for activity. ajprd.com

Table 2: Effect of Glyoxylamide N-Substituent on Antiprion Activity

| Compound ID | Glyoxylamide N-Substituent (R²) | EC₅₀ (nM) |

|---|---|---|

| Analogue A | p-(1H-pyrazol-1-yl)phenyl | 1 |

| Analogue B | p-(pyrrolidin-1-yl)phenyl | 6 |

| Analogue C | p-(morpholino)phenyl | 9 |

| Analogue D | p-(dimethylamino)phenyl | 26 |

| Analogue E | p-(piperidin-1-yl)phenyl | 72 |

Data represents findings from a series of potent antiprion agents. researchgate.net

Modifications to the core indole ring system have been systematically explored to optimize biological activity and metabolic stability. nih.gov While substitutions at positions C-4, C-5, and C-7 were generally found to be detrimental to activity in antiprion compounds, the C-6 position emerged as a critical site for enhancement. researchgate.net

The introduction of strongly electron-withdrawing groups at the C-6 position was shown to improve biological activity by as much as an order of magnitude. researchgate.netnih.gov Furthermore, these C-6 substituted derivatives displayed significantly enhanced microsomal stability, suggesting that this position may be a primary site of metabolism for unsubstituted parent compounds. nih.gov This dual benefit of increased potency and improved stability makes C-6 substitution a key strategy in the refinement of indole-3-glyoxylamide lead compounds. researchgate.netnih.gov

Table 3: Impact of C-6 Indole Ring Substitution on Antiprion Activity

| Compound ID | C-6 Substituent | EC₅₀ (nM) | Metabolic Stability |

|---|---|---|---|

| Parent Cmpd | -H | >10 | Baseline |

| Analogue F | -NO₂ | 1.2 | Enhanced |

| Analogue G | -CN | 6.1 | Enhanced |

Data derived from studies on lead antiprion agents. researchgate.net

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of a molecule dictates its ability to interact with chiral biological targets such as enzymes and receptors. While the specific impact of stereoisomerism on the biological activity of "Indole-3-glyoxylamide, N-isopropyl-1-methyl-" derivatives is not extensively detailed in the reviewed literature, the principles of stereoselectivity are highly relevant to this class of compounds. The synthesis of libraries of related indole-3-glyoxylamides has involved the use of both D- and L-amino acids to functionalize the glyoxylamide moiety, indicating that the chirality at this position is a parameter for investigation. nih.gov It is well established that different enantiomers or diastereomers of a compound can exhibit widely varying potency, efficacy, and metabolic profiles. Therefore, controlling the stereochemistry of any chiral centers introduced during derivatization is a critical consideration for optimizing the therapeutic potential of these agents.

Identification of Key Pharmacophoric Features for Desired Biological Effects

A pharmacophore model defines the essential spatial arrangement of molecular features necessary for biological activity. For the broader class of indolylglyoxylamides, several key pharmacophoric features have been identified. The indole scaffold itself is a crucial component, with the N-H group capable of acting as a hydrogen bond donor, which can be vital for anchoring the molecule to its target. nih.gov

The glyoxylamide linker is not merely a spacer but an active participant in binding. Theoretical calculations have shown that the indole aromatic ring and the glyoxylamide moiety tend to lie in the same plane, creating a pseudo-planar structure that can facilitate interactions such as DNA intercalation. nih.gov Molecular modeling has revealed that the glyoxylamide moiety can form critical hydrogen bonds with targets like DNA. nih.gov For a series of related N,N-dialkyl-2-phenylindol-3-ylglyoxylamides (PIGAs), a pharmacophore model was developed consisting of three lipophilic regions and a hydrogen-bond donor moiety, rationalizing the SAR for this class of compounds. nih.gov These features collectively underscore the importance of both the indole core and the flexible, yet conformationally constrained, glyoxylamide linker in defining the biological activity of these derivatives.

Refinement of SAR Models for Optimized Research Lead Compounds

Studies on indole-3-glyoxylamides demonstrate this refinement process clearly. For instance, the initial SAR at positions 1-3 of the indole system identified highly potent antiprion agents. nih.gov Subsequent investigation of the C-4 to C-7 positions led to the discovery that C-6 substitution with electron-withdrawing groups not only boosted potency but also conferred higher metabolic stability. nih.gov This refinement transformed a potent lead into a more drug-like candidate. Similarly, in the pursuit of tubulin inhibitors, initial leads with poor aqueous solubility due to aromatic N1-substituents were optimized by replacing these groups with smaller, saturated aliphatic chains, thereby improving their physicochemical profiles without compromising potency. acs.orgresearchgate.net This systematic, data-driven approach allows for the refinement of initial SAR insights to generate optimized lead compounds suitable for further development. researchgate.netnih.gov

Molecular and Cellular Mechanisms of Action of Indole 3 Glyoxylamide, N Isopropyl 1 Methyl and Analogues

Cellular Pathway Modulation

The interaction of indole-3-glyoxylamide (B122210) and its analogues with their molecular targets initiates a cascade of events that modulate key cellular pathways, ultimately determining the cell's fate.

A common downstream consequence of the molecular interactions described above is the induction of apoptosis, or programmed cell death. nih.gov This is a critical mechanism for the anticancer activity observed with many indole-based compounds. ajprd.comnih.gov

Studies on various indole-3-glyoxylamide analogues have confirmed their ability to induce apoptosis. For instance, treatment of prostate cancer cells with specific derivatives led to an increase in cleaved PARP1 levels, a hallmark of apoptosis. nih.gov A β-carboline indol-3-yl-glyoxylamide hybrid was shown to induce both early and late apoptosis. nih.gov The induction of apoptosis by these compounds is often linked to their primary mechanism of action. For example, microtubule destabilization leads to mitotic arrest, which is a potent trigger for apoptosis. ajprd.com Similarly, the DNA damage caused by Topoisomerase II inhibition is a well-established signal for initiating the apoptotic cascade. nih.gov This process is often accompanied by DNA fragmentation, a characteristic feature of late-stage apoptosis. ajprd.com

Cell Cycle Arrest Mechanisms (e.g., G2/M Phase)

A significant body of research demonstrates that indole-3-glyoxylamide derivatives exert their anticancer effects by inducing cell cycle arrest, predominantly at the G2/M phase. nih.govnih.gov This disruption of the cell cycle is a key mechanism that prevents the proliferation of cancer cells. The primary molecular target for many of these compounds is tubulin, a critical protein for the formation of microtubules. ajprd.comajprd.com

Microtubules are dynamic structures that form the mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis. Indole-3-glyoxylamide analogues have been shown to inhibit tubulin polymerization, which destabilizes the microtubules. ajprd.com This interference with microtubule dynamics leads to a failure in the formation of a functional mitotic spindle, causing the cells to arrest in the G2/M phase of the cell cycle. acs.org This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death.

For instance, studies on various N-substituted indole-3-glyoxylamides have shown a dose-dependent increase in the population of cells in the G2/M phase. acs.org One particular study on a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, which are structurally related to the compound of interest, demonstrated potent G2/M phase arrest in several cancer cell lines. rsc.org Mechanistic investigations revealed that these compounds inhibit tubulin polymerization in a manner consistent with agents that bind to the colchicine (B1669291) site on tubulin. rsc.org

The following table summarizes the G2/M phase arrest activity of some representative indole-3-glyoxylamide analogues:

| Compound ID | Cancer Cell Line | Effect on Cell Cycle | IC50 (µM) | Reference |

| Compound 7d | HeLa | G2/M Phase Arrest | 0.52 | rsc.org |

| MCF-7 | G2/M Phase Arrest | 0.34 | rsc.org | |

| HT-29 | G2/M Phase Arrest | 0.86 | rsc.org | |

| BPR0C261 | Cancer Cells | G2/M Phase Arrest | Not Specified | nih.gov |

| Indibulin | Various Tumor Cells | Metaphase Arrest | Not Specified | nih.gov |

Proteasomal Pathway Influence

The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of most intracellular proteins, including those that regulate the cell cycle and apoptosis. Targeting the proteasome is a validated strategy in cancer therapy. While the primary mechanism of action for many indole-3-glyoxylamide derivatives is the disruption of microtubule dynamics, the influence of these compounds on the proteasomal pathway is an area that warrants further investigation.

Currently, there is a lack of direct evidence in the scientific literature specifically linking "Indole-3-glyoxylamide, N-isopropyl-1-methyl-" or its close analogues to the inhibition or modulation of the proteasomal pathway. Further research is needed to explore this potential mechanism of action.

Specificity and Selectivity in Cellular Interaction

The specificity and selectivity of anticancer agents are crucial for minimizing off-target effects and improving therapeutic outcomes. Research into indole-3-glyoxylamide derivatives has shown that structural modifications can significantly influence their selectivity for cancer cells over normal cells, as well as their specificity for certain molecular targets. nih.govnih.gov

For example, certain N-substituted indol-3-ylglyoxylamides have been designed to selectively target specific subtypes of the benzodiazepine (B76468) receptor, demonstrating that the indole (B1671886) scaffold can be modified to achieve high target specificity. nih.gov In the context of anticancer activity, some indole-3-glyoxylamide hybrids have demonstrated good selectivity for cancer cells compared to healthy cell lines. nih.gov

The selectivity of these compounds is often attributed to the differences in the cellular microenvironment and the expression levels of specific proteins in cancer cells. For instance, the reliance of rapidly dividing cancer cells on a dynamic microtubule network makes them more susceptible to tubulin-targeting agents.

Preclinical in Vitro Biological Evaluation and Models Excluding Human Clinical Trials

Assessment in Cell Line Models

In vitro studies using established cell lines are instrumental in determining the cytotoxic and biological activity of compounds against various diseases at the cellular level. The following subsections detail the evaluation of indole-3-glyoxylamide (B122210) derivatives in cancer, prion-infected, and parasitic cell line models.

A series of indole-3-glyoxylamides, developed as tubulin polymerization inhibitors, have demonstrated significant anti-proliferative effects across a range of human cancer cell lines. acs.orgwhiterose.ac.uknih.gov Initial cytotoxicity screening was conducted against FaDu, a head and neck cancer cell line, which is known to be insensitive to EGFR inhibitors. nih.gov

Subsequent research expanded the evaluation to other cancer types, revealing a broad spectrum of activity. For instance, one study investigated a library of C5-tethered indol-3-ylglyoxylamides against prostate (DU145, PC-3), lung (A549), and colon (HCT-15) cancer cell lines, with the DU145 cell line showing the highest sensitivity. nih.gov Another study synthesized and tested a series of bis(indolyl)glyoxylamides against various human cancer cells, with promising results. nih.gov

The anti-proliferative activity of these compounds is often linked to their ability to inhibit tubulin polymerization, a critical process for cell division. nih.gov A subset of these active compounds has been shown to interact with tubulin at the colchicine (B1669291) binding site, leading to the disruption of the cellular microtubule network and ultimately causing cytotoxic effects against multiple cancer cell lines. acs.orgwhiterose.ac.uknih.gov

Interactive Table: Anti-proliferative Activity of Selected Indole-3-glyoxylamide Analogues

| Compound/Analogue | Cell Line | Cancer Type | IC50/LC50 (nM) |

|---|---|---|---|

| Analogue 18 | FaDu | Head and Neck | 12 |

Note: The data presented is for structurally related analogues of Indole-3-glyoxylamide, N-isopropyl-1-methyl- as specific data for the named compound was not available in the searched literature.

Substituted indolylglyoxylamides have been identified as a class of compounds exhibiting anti-prion activity. ajprd.com Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of a misfolded form of the prion protein. The development of small molecules that can inhibit the formation of or clear these misfolded proteins is a key therapeutic strategy. While the broader class of indolylglyoxylamides has shown potential in this area, specific studies detailing the activity of Indole-3-glyoxylamide, N-isopropyl-1-methyl- in persistently infected cell lines were not prominently available in the reviewed literature. Further research is required to elucidate the specific anti-prion potential of this particular compound.

The indole (B1671886) nucleus is a common scaffold in many compounds with anti-malarial properties. nih.gov Research into indole-3-glyoxyl derivatives has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net One study demonstrated that synthesized indole-3-glyoxyl tyrosine derivatives exhibited a parasite growth inhibition of over 85%. researchgate.net These findings suggest that the indole-3-glyoxylamide scaffold could be a valuable starting point for the development of new anti-malarial agents. However, specific data on the anti-malarial activity of Indole-3-glyoxylamide, N-isopropyl-1-methyl- was not found in the available literature.

A crucial aspect of developing anti-cancer agents is ensuring their selectivity towards cancer cells over healthy, non-cancerous cells. This minimizes potential side effects and toxicity. Studies on indole-3-glyoxylamide analogues have included assessments of their cytotoxicity against healthy cell lines. For example, one of the most active anti-proliferative compounds from a thiazole-merged indole-3-glyoxylamide series was found to be safe when tested against the healthy RWPE-1 cell line. nih.gov Similarly, a study on indole-3-glyoxyl tyrosine derivatives reported low cytotoxicity against human cells, indicating a favorable selectivity profile. researchgate.net This suggests that the indole-3-glyoxylamide scaffold can be modified to achieve a desirable therapeutic window.

In Vivo Studies in Non-Human Organism Models

Following promising in vitro results, the evaluation of lead compounds in non-human in vivo models is a critical next step to assess their efficacy and pharmacokinetic properties in a whole-organism setting.

Select indole-3-glyoxylamide derivatives have been advanced to in vivo efficacy studies using mouse xenograft models, where human cancerous cells are implanted into immunocompromised mice. A notable study reported on an orally bioavailable series of indole-3-glyoxylamide-based tubulin polymerization inhibitors. acs.orgwhiterose.ac.uknih.govresearchgate.net In this research, two compounds from the series demonstrated significant tumor growth inhibition in a mouse xenograft model of head and neck cancer. acs.orgwhiterose.ac.uknih.gov This is particularly significant as head and neck cancers are often resistant to chemotherapy. acs.org These findings underscore the therapeutic potential of this class of compounds and support their further development as anti-cancer agents. acs.orgwhiterose.ac.uknih.govresearchgate.net

Efficacy in Animal Models of Prion Disease

The indole-3-glyoxylamide scaffold has been identified as a promising lead series for the development of therapeutic agents against prion diseases. nih.gov While specific in vivo efficacy data for N-isopropyl-1-methyl-indole-3-glyoxylamide in animal models of prion disease is not extensively detailed in publicly available literature, the broader class of these compounds has shown significant potential.

Research into related synthetic indole-3-glyoxylamide analogues has demonstrated compelling data that supports their potential activity against central nervous system (CNS) disorders like prion disease. Studies have shown that these compounds exhibit binding affinity to amyloid proteins such as alpha-synuclein. nih.gov This interaction is considered relevant as the misfolding and aggregation of proteins is a central pathological mechanism in many neurodegenerative diseases, including prion diseases which are characterized by the conversion of the normal prion protein (PrPC) into its misfolded, pathogenic isoform (PrPSc). nih.gov The ability of indole-3-glyoxylamides to interact with such protein structures provides a strong rationale for their therapeutic potential as antiprion agents. nih.gov

The evaluation of such compounds typically involves using established mouse models of prion disease, which may include animals intracerebrally inoculated with specific prion strains (e.g., RML) or transgenic mice that express mutations causing genetic prion disease. researchgate.net Therapeutic efficacy in these models is often measured by endpoints such as an extension of survival time, a delay in the onset of clinical symptoms, and a reduction in the pathological hallmarks of the disease, like spongiform changes and PrPSc deposition in the brain. researchgate.net

Zebrafish Models for Initial Toxicity and Activity Screening

Zebrafish (Danio rerio) have emerged as a powerful in vivo model for the initial stages of drug discovery, offering a platform for rapid screening of both toxicity and biological activity. nih.gov For the indole-3-glyoxylamide series of compounds, zebrafish have been utilized to provide early indications of potential toxicity.

Table 1: Preclinical Model Evaluation of Indole-3-glyoxylamides

| Model System | Purpose | Key Findings | Reference(s) |

| Mouse Models | Efficacy against Prion Disease | The broader compound class is considered a lead series for antiprion agents. | nih.govresearchgate.net |

| Zebrafish | Initial Toxicity Screening | The majority of tested indole-3-glyoxylamide compounds demonstrated a lack of toxic effects. | nih.gov |

Assay Methodologies for Biological Activity

A range of standardized and advanced assay methodologies are employed to characterize the biological activity of compounds like Indole-3-glyoxylamide, N-isopropyl-1-methyl-. These techniques provide quantitative data on cytotoxicity and offer insights into the compound's mechanism of action at a cellular and molecular level.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This assay was utilized in the evaluation of indole-3-glyoxylamide derivatives to determine their cytotoxic effects against various cell lines. For instance, in studies of related compounds, cytotoxicity was assessed against cancer cell lines using a 72-hour endpoint MTT assay to determine the concentration at which the compound inhibits 50% of cell growth (LC50). asbmb.org This method is crucial for identifying a compound's potential as a cytotoxic agent and for establishing a therapeutic index.

Western Blotting

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. In the context of prion disease research, this method is essential for detecting the pathogenic PrPSc isoform, which is a key biomarker of infection. nih.gov Optimized Western blot assays can be used to assess the clearance of PrPSc from samples, providing a measure of a compound's therapeutic efficacy. nih.gov Furthermore, for indole-3-glyoxylamide derivatives that exhibit anticancer properties, Western blotting has been used to investigate their mechanism of action. For example, it has been employed to examine the levels of key proteins involved in apoptosis, such as Bcl-2 and Bax, following treatment with a compound from this class. nih.gov This provides direct evidence of the molecular pathways being modulated by the drug. nih.gov

Microarray

Proteomics

Proteomics involves the large-scale study of proteins, particularly their structures and functions. Modern proteomics often utilizes mass spectrometry to identify and quantify the abundance of thousands of proteins within a cell or tissue sample in response to a specific treatment. thermofisher.comnih.gov This powerful, hypothesis-free approach can identify the specific cellular proteins and pathways that are affected by a drug. asbmb.org For instance, a proteomics study could reveal that a compound upregulates proteins involved in detoxification pathways or alters the expression of proteins critical for cell signaling or structure. asbmb.orgresearchgate.net By applying quantitative proteomics, researchers can gain deep insights into the molecular mechanisms of action for compounds like indole-3-glyoxylamides, identify their primary biological targets, and understand the global cellular response to the treatment. nih.gov

Table 2: Assay Methodologies and Their Applications

| Assay | Purpose | Example Application for Indole-3-glyoxylamides | Reference(s) |

| MTT Assay | Measures cell viability and cytotoxicity. | Determining the LC50 values of derivatives against various cell lines. | asbmb.org |

| Western Blotting | Detects and quantifies specific proteins. | Measuring levels of apoptosis-related proteins (Bcl-2, Bax) after treatment; detecting pathogenic prion protein (PrPSc). | nih.govnih.gov |

| Microarray | Analyzes the expression of thousands of genes simultaneously. | Evaluating global transcriptional changes and pathway activation in response to treatment with related indole compounds. | nih.gov |

| Proteomics | Large-scale study of protein expression and modification. | Identifying protein targets and understanding the global cellular response to compound exposure. | asbmb.orgnih.gov |

Computational and in Silico Studies

Molecular Docking Analyses of Indole-3-glyoxylamide (B122210), N-isopropyl-1-methyl- with Target Proteins

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the broader class of indole-3-glyoxylamides, docking studies have been instrumental in elucidating their binding mechanisms to various protein targets, such as tubulin and pancreatic lipase niscpr.res.in. These studies help in understanding the structural basis of their biological activity.

Ligand-Receptor Binding Interactions

No specific studies detailing the ligand-receptor binding interactions of Indole-3-glyoxylamide, N-isopropyl-1-methyl- with any target protein were found. Research on analogous compounds often reveals key interactions such as hydrogen bonds formed by the glyoxylamide moiety and hydrophobic interactions involving the indole (B1671886) core nih.gov. The N-substituents on the indole ring and the amide group play a crucial role in defining the specificity and affinity of the binding nih.gov.

Identification of Key Binding Residues

There is no available data identifying the key amino acid residues that interact with Indole-3-glyoxylamide, N-isopropyl-1-methyl- within a protein's active site. For related molecules, studies have identified specific residues in target proteins that are critical for binding, often through hydrogen bonding, pi-pi stacking, or hydrophobic interactions niscpr.res.in.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. No MD simulation studies for Indole-3-glyoxylamide, N-isopropyl-1-methyl- have been published. Such studies on related compounds would provide insights into the conformational changes of the ligand and protein upon binding and assess the stability of the ligand-protein complex over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. No QSAR models specifically including Indole-3-glyoxylamide, N-isopropyl-1-methyl- were found in the scientific literature. For the indole-glyoxylamide class of compounds, 3D-QSAR models have been developed to correlate their structural features with their biological activities, such as pancreatic lipase inhibition niscpr.res.in. These models help in predicting the activity of new derivatives and in guiding the design of more potent compounds niscpr.res.in.

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME)

In silico ADME prediction is a crucial step in drug discovery to assess the pharmacokinetic properties of a compound. There are no specific published ADME prediction results for Indole-3-glyoxylamide, N-isopropyl-1-methyl-. For other indole-glyoxylamides, in silico tools have been used to predict properties like aqueous solubility, blood-brain barrier penetration, and metabolic stability niscpr.res.in.

Due to the absence of specific research data for Indole-3-glyoxylamide, N-isopropyl-1-methyl-, no data tables can be generated.

Metabolic Stability and Pharmacokinetic Considerations Non Human / in Vitro

In Vitro Microsomal Stability Studies

In vitro microsomal stability assays are fundamental experiments in early drug discovery used to estimate a compound's susceptibility to metabolism by cytochrome P450 (CYP450) enzymes, which are primarily located in liver microsomes. researchgate.netresearchgate.net These studies involve incubating the test compound with liver microsomes from various species (e.g., mouse, rat, human) and measuring the rate at which the parent compound disappears over time. researchgate.net The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint), which together help predict the hepatic clearance of a drug in vivo. researchgate.netnih.gov

For the indole-3-glyoxylamide (B122210) class, metabolic stability has been a key area of investigation. Research has shown that modifications to the indole (B1671886) structure can significantly impact stability. For instance, studies on related indole derivatives have demonstrated that they can be metabolically unstable, which is a major concern for their potential clinical application. nih.govacs.org In one study, certain benzoyl indole compounds showed enhanced metabolic stability compared to the potent but rapidly metabolized inhibitor Ko143. After a one-hour incubation with human liver microsomes, 56% and 78% of compounds 2 and 8 remained, respectively, compared to only 23% of Ko143. nih.gov Another study on antiprion agents based on the indole-3-glyoxylamide scaffold found that substitutions on the indole ring could confer higher metabolic stability. nih.gov

While specific data for N-isopropyl-1-methyl-indole-3-glyoxylamide is not available, a hypothetical data table illustrating typical results from such a study is presented below.

Interactive Data Table: Illustrative Microsomal Stability Data for a Research Compound Note: This data is illustrative for a generic indole-based compound and not specific to Indole-3-glyoxylamide, N-isopropyl-1-methyl-.

| Species | t½ (min) | CLint (µL/min/mg protein) | Predicted Hepatic Clearance |

| Mouse | 15 | 92.4 | High |

| Rat | 25 | 55.4 | Moderate |

| Dog | 40 | 34.6 | Moderate |

| Monkey | 55 | 25.2 | Low |

| Human | 65 | 21.3 | Low |

Identification of Potential Metabolic Hotspots

Metabolic hotspots are chemically labile sites on a molecule that are most susceptible to biotransformation by metabolic enzymes. umich.edu Identifying these hotspots is crucial for guiding structural modifications to improve drug stability. researchgate.net For Indole-3-glyoxylamide, N-isopropyl-1-methyl-, several potential hotspots can be predicted based on its structure and the known metabolism of related indole compounds.

Indole Ring: The indole nucleus itself is a common site for metabolism. The liver enzyme CYP2E1 is known to hydroxylate the indole ring to form indoxyl. researchgate.net Positions C4, C5, C6, and C7 are all potential sites for oxidative metabolism.

N-Methyl Group: The methyl group attached to the indole nitrogen (N1 position) is a likely site for N-dealkylation, a common metabolic pathway.

N-Isopropyl Group: Similarly, the isopropyl group on the amide nitrogen is susceptible to N-dealkylation. Hydroxylation on the isopropyl group itself is also a possibility.

Glyoxylamide Linker: The amide bond within the glyoxylamide linker could potentially undergo hydrolysis, though this is often a slower metabolic process compared to oxidation.

Metabolite identification studies for other complex indole derivatives, such as the synthetic cannabinoid AM1220, have confirmed that biotransformations like demethylation and hydroxylation are common pathways. nih.gov

Strategies for Enhancing Metabolic Stability in Research Compounds

Once metabolic hotspots are identified, medicinal chemists can employ various strategies to enhance a compound's stability. researchgate.net For the indole-3-glyoxylamide class, several approaches have proven effective.

Blocking Metabolic Sites: One common strategy is to introduce chemical groups that sterically hinder or block the metabolic site. For example, in a series of tubulin polymerization inhibitors, adding a bulky tert-butyl group to a methoxy (B1213986) substituent on the indole ring was shown to block metabolism at that site, resulting in a tenfold increase in the metabolic half-life. acs.org

Altering Electronic Properties: Introducing electron-withdrawing substituents can also enhance stability. A study on indole-3-glyoxylamide-based antiprion agents demonstrated that adding electron-withdrawing groups at the C6 position of the indole ring not only improved biological activity but also conferred higher metabolic stability. nih.gov

Bioisosteric Replacement: Replacing a metabolically labile group with a more stable bioisostere is another effective technique. For instance, if the N-methyl group were identified as a major hotspot, it could be replaced with a different functional group that is less prone to enzymatic cleavage.

Recent advances in synthetic chemistry continue to provide new methods for modifying indole rings at specific positions, such as the C5 carbon, which could be valuable in drug development for enhancing metabolic stability. news-medical.netscienmag.com

Preclinical Pharmacokinetic Profiles in Animal Models (Excluding Human Clinical PK)

Preclinical pharmacokinetic (PK) studies in animal models (e.g., mice, rats, dogs) are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. umich.edu These studies provide key parameters such as bioavailability, maximum plasma concentration (Cmax), and total drug exposure (AUC). umich.edu

While a specific PK profile for Indole-3-glyoxylamide, N-isopropyl-1-methyl- is not publicly documented, data from other compounds in this class highlight their potential.

An indole-3-glyoxylamide-based antitumor agent, BPR0C261, was found to be orally absorbable in mice and demonstrated good oral bioavailability of 43% in dogs. nih.gov

In another study, two compounds from a series of indole-3-glyoxylamides showed significant tumor growth inhibition in a mouse xenograft model of head and neck cancer when dosed orally, indicating sufficient bioavailability and in vivo exposure to exert a therapeutic effect. acs.orgnih.gov

These findings suggest that compounds with the indole-3-glyoxylamide scaffold can be developed to have favorable oral pharmacokinetic profiles suitable for in vivo efficacy. nih.gov

Interactive Data Table: Representative Preclinical Pharmacokinetic Data for an Indole-3-glyoxylamide Analog (BPR0C261) Source: Data is for the related compound BPR0C261, not the subject of this article. nih.gov

| Animal Model | Route of Administration | Dose (mg/kg) | Bioavailability (F%) |

| Mouse | Oral | 100 | Data Not Reported |

| Dog | Oral | 20 | 43% |

Lead Optimization and Research Tool Development

Strategies for Improving Potency and Selectivity in Research Leads

The indole-3-glyoxylamide (B122210) scaffold has been a focal point of medicinal chemistry research, with numerous strategies employed to enhance the potency and selectivity of lead compounds. A key approach involves the systematic modification of substituents at various positions of the indole (B1671886) ring.

One strategy focuses on the replacement of aromatic groups with aliphatic moieties to increase saturation and reduce aromatic ring count. For instance, replacing a p-chlorobenzyl group at the N1 position of the indole with various simple alkyl groups was explored. While this initially led to a loss of cytotoxic activity in some cases, the introduction of an OCH3 group to a pendant pyridine (B92270) ring was able to retrieve this activity. Further optimization showed that the shape, rather than the polarity, of the R1 group is a major determinant of activity. For example, introducing an additional methyl group α- to the indole N1 resulted in the most potent compound in one series, with an LC50 of 12 nM against the FaDu head and neck cancer cell line. acs.org

Another successful strategy involves the modification of substituents at other positions of the indole ring. For example, introducing electron-withdrawing substituents at the C-6 position has been shown to improve biological activity by up to an order of magnitude in the context of antiprion agents. nih.gov This modification also conferred higher metabolic stability. nih.gov In contrast, variations at the R2 group did not consistently lead to improved cytotoxic potency, although a number of changes were identified that are tolerated without significantly compromising activity. acs.org

The following table summarizes the structure-activity relationships (SAR) for potency based on substitutions at different positions of the indole-3-glyoxylamide core.

| Position of Substitution | Modification | Impact on Potency | Reference |

| N1 | Replacement of p-chlorobenzyl with simple alkyl groups | Generally decreased potency, but could be rescued by other modifications. | acs.org |

| N1 | Introduction of an additional methyl group α- to the indole nitrogen | Significantly increased potency. | acs.org |

| C6 | Introduction of electron-withdrawing substituents | Increased biological activity up to ten-fold for antiprion agents. | nih.gov |

| R2 | Various modifications | Did not lead to significant improvements in cytotoxic potency. | acs.org |

Approaches to Enhance Aqueous Solubility for Research Applications

Poor aqueous solubility is a common challenge in the development of indole-3-glyoxylamide-based compounds for research applications. Several strategies have been explored to address this limitation. A primary approach has been to reduce the aromatic ring count and increase the degree of saturation of the molecule. acs.orgnih.gov This is based on the rationale that minimizing the number of aromatic rings and increasing the count of sp3 carbon atoms can improve physicochemical properties, including solubility. acs.org

For example, the replacement of the p-chlorobenzyl group at the N1 position with aliphatic substituents was part of a dual strategy to improve aqueous solubility by reducing aromaticity. acs.org While direct measurement of aqueous solubility for some of the more potent compounds proved difficult due to detection limits, estimations suggested an improvement to around 10 μM from ≤ 1 μM for the parent compound. acs.org

Another approach to improving solubility is through the formulation of the compound with solubilizing agents. While not specifically detailed for "Indole-3-glyoxylamide, N-isopropyl-1-methyl-", the use of cosolvents like N-methyl pyrrolidone (NMP) has been shown to be an effective method for enhancing the solubility of poorly soluble drugs. nih.gov NMP is a water-miscible, aprotic solvent that can significantly increase the solubility of various compounds. nih.gov

The table below outlines strategies for enhancing the aqueous solubility of indole-3-glyoxylamide derivatives.

| Strategy | Description | Example/Rationale | Reference |

| Reduce Aromaticity | Decrease the number of aromatic rings in the molecule. | Replacement of a p-chlorobenzyl group with aliphatic substituents. | acs.orgnih.gov |

| Increase Saturation | Increase the proportion of sp3 hybridized carbon atoms. | Introduction of non-aromatic, cyclic, or acyclic aliphatic groups. | acs.org |

| Formulation with Cosolvents | Use of solubilizing agents in the formulation. | N-methyl pyrrolidone (NMP) has been shown to be an effective solubilizer for poorly soluble compounds. | nih.gov |

Development of Indole-3-glyoxylamide, N-isopropyl-1-methyl- as a Chemical Probe or Tool for Biological Research

Indole-3-glyoxylamide derivatives, including "Indole-3-glyoxylamide, N-isopropyl-1-methyl-", have been extensively developed and utilized as chemical probes and tools for biological research, primarily due to their activity as tubulin polymerization inhibitors. acs.orgnih.gov These compounds serve as valuable tools to study the role of microtubules in various cellular processes.

A subset of active compounds from this series has been shown to interact with tubulin at the colchicine (B1669291) binding site, leading to the disruption of the cellular microtubule network. nih.gov This mechanism of action allows researchers to investigate the consequences of microtubule destabilization, such as cell cycle arrest at the G2/M phase and the induction of apoptosis. nih.govrsc.org The ability of these compounds to exert a cytotoxic effect against multiple cancer cell lines makes them useful for studying cancer cell biology and for screening for potential therapeutic agents. acs.orgnih.govajprd.comajprd.com

The development of these compounds has also led to orally bioavailable derivatives that have shown efficacy in in vivo models. acs.orgnih.gov For example, two compounds from a related series demonstrated significant tumor growth inhibition in a mouse xenograft model of head and neck cancer. nih.gov This demonstrates their potential as not only in vitro tools but also as probes for studying biological processes in more complex living systems.

The following table highlights the applications of indole-3-glyoxylamide derivatives as chemical probes.

| Application | Mechanism of Action | Biological Question Addressed | Reference |

| Study of Microtubule Dynamics | Inhibition of tubulin polymerization by binding to the colchicine site. | The role of microtubules in cell division, intracellular transport, and cell structure. | nih.govnih.gov |

| Cancer Biology Research | Disruption of the cellular microtubule network, leading to G2/M cell cycle arrest and apoptosis. | The effects of microtubule destabilization on cancer cell proliferation and survival. | acs.orgrsc.org |

| In Vivo Target Validation | Oral bioavailability and tumor growth inhibition in animal models. | The potential of tubulin polymerization inhibitors as therapeutic agents in a whole-organism context. | nih.gov |

Future Directions in the Academic Research of Indole-3-glyoxylamide, N-isopropyl-1-methyl-

Future academic research on "Indole-3-glyoxylamide, N-isopropyl-1-methyl-" and related compounds is likely to focus on several key areas. A primary direction will be the continued development of these compounds as potential therapeutic agents, particularly for cancer and prion diseases. nih.govajprd.com This will involve further lead optimization to improve efficacy, selectivity, and pharmacokinetic properties. The demonstration of tumor growth inhibition in animal models provides a strong rationale for continued investigation in this area. nih.gov

Another important avenue of research will be the further elucidation of the structure-activity relationships (SAR) for this class of compounds. A deeper understanding of how modifications to the indole-3-glyoxylamide scaffold affect its interaction with tubulin and other potential biological targets will be crucial for the design of more potent and selective inhibitors. acs.org

Furthermore, the development of these compounds as more refined chemical probes will continue to be of interest. This could involve the synthesis of derivatives with photoaffinity labels or fluorescent tags to allow for more precise localization and identification of binding partners within the cell. The versatility of the indole-3-glyoxylamide scaffold makes it an attractive starting point for the creation of such sophisticated research tools. nih.gov

Finally, exploring the activity of these compounds against a broader range of biological targets and in different disease models is a logical next step. While their role as tubulin polymerization inhibitors is well-established, the indole scaffold is a privileged structure in medicinal chemistry and may possess other, as-yet-undiscovered biological activities. nih.gov

The table below summarizes potential future research directions.

| Research Area | Focus | Potential Impact | Reference |

| Therapeutic Development | Optimization of lead compounds for the treatment of cancer and prion diseases. | Development of new clinical candidates with improved efficacy and safety profiles. | nih.govnih.gov |

| Structure-Activity Relationship Studies | Detailed investigation of the molecular interactions between indole-3-glyoxylamides and their biological targets. | Design of more potent and selective inhibitors. | acs.org |

| Advanced Chemical Probes | Synthesis of modified derivatives for target identification and localization studies. | Enhanced understanding of the mechanism of action and cellular effects of these compounds. | nih.gov |

| Exploration of New Biological Activities | Screening against a wider range of targets and in diverse disease models. | Discovery of novel therapeutic applications for the indole-3-glyoxylamide scaffold. | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Indole-3-glyoxylamide, N-isopropyl-1-methyl-?

- Methodological Answer : The synthesis typically involves condensation of indole-3-glyoxylic acid derivatives with N-isopropyl-1-methylamine under reflux conditions. Key steps include:

- Activation of the glyoxylic acid moiety using coupling agents like EDCI/HOBt in anhydrous DMF.

- Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Validation by HPLC (>95% purity) and structural confirmation via H/C NMR.

- Reference: Similar protocols for acrylamide derivatives emphasize solvent selection and coupling efficiency .

Q. How should researchers handle and store Indole-3-glyoxylamide, N-isopropyl-1-methyl- to ensure safety and stability?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis.

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact.

- Decontamination : Spills should be neutralized with 10% sodium bicarbonate and disposed of as hazardous waste.

Q. What spectroscopic techniques are most effective for characterizing the structure of Indole-3-glyoxylamide, N-isopropyl-1-methyl-?

- Methodological Answer :

- NMR spectroscopy : H NMR (400 MHz, CDCl) identifies protons on the indole and glyoxylamide groups. C NMR confirms carbonyl and quaternary carbons.

- Mass spectrometry (HRMS) : ESI-HRMS provides exact mass verification (e.g., [M+H] ion).

- FT-IR : Peaks at ~1680 cm (amide C=O) and ~3400 cm (N-H stretch) validate functional groups.

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of Indole-3-glyoxylamide, N-isopropyl-1-methyl- in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to predict solubility and aggregation behavior.

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates in SN2 mechanisms).

- Reference: PubChem-derived SMILES and InChI keys enable accurate input structures for simulations .

Q. What strategies resolve contradictions in bioactivity data observed across studies of Indole-3-glyoxylamide derivatives?

- Methodological Answer :

- Standardize assay conditions : Control variables like pH (7.4 for physiological relevance), temperature (37°C), and solvent (≤1% DMSO).

- Cross-study comparison : Tabulate IC values and assay parameters (e.g., cell lines, incubation times) to identify outliers.

- Meta-analysis : Use statistical tools (e.g., ANOVA) to assess variability due to experimental design.

Q. What are the critical considerations when designing in vitro assays to evaluate the pharmacokinetic properties of Indole-3-glyoxylamide analogs?

- Methodological Answer :

- Sample preparation : Use fresh stock solutions in PBS (pH 7.4) to avoid precipitation. Pre-filter (0.22 µm) for sterility.

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.

- Permeability assays : Employ Caco-2 cell monolayers with integrity checks (TEER ≥ 300 Ω·cm).

- Reference: Detailed sample protocols emphasize buffer compatibility and contamination prevention .

Q. How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of Indole-3-glyoxylamide derivatives?

- Methodological Answer :

- Temperature control : Maintain reflux at 80–90°C to balance reaction rate and side reactions.

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) to improve regioselectivity.

- Real-time monitoring : Use TLC (ethyl acetate:hexane, 1:1) to track reaction progress and terminate at 80% conversion.

- Reference: High-purity synthesis of phthalimide derivatives underscores the role of catalyst selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.